molecular formula C28H46N4O6 B159391 Cepafungin I CAS No. 130743-08-7

Cepafungin I

Cat. No. B159391
M. Wt: 534.7 g/mol
InChI Key: SVHNVAFCZJDSIW-VBFMYEFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cepafungin I is a cyclic lipopeptide antibiotic that belongs to the echinocandin class of antifungal agents. It is produced by the fungus Cephalosporium acremonium and has been shown to be effective against a wide range of fungal infections. In

Scientific Research Applications

Proteasome Inhibition and Anticancer Potential

Cepafungin I, a member of the cepafungin class, has been identified as a highly potent and selective inhibitor of the eukaryotic proteasome. This property is particularly relevant in the context of cancer treatment. Research has shown cepafungin I to be effective against refractory multiple myeloma and other cancers. It functions by inhibiting the proteasome β5 subunit, showing significant activity against multiple myeloma and mantle cell lymphoma cell lines. This highlights its potential as a more effective alternative to existing clinical drugs like bortezomib in cancer therapy (Amatuni et al., 2023).

Chemoenzymatic Synthesis

Cepafungin I's chemoenzymatic synthesis has been a subject of interest, enabling the production of chemoproteomic probes to study its selective and potent impact on the β2 and β5 subunits of the proteasome. This approach has laid the foundation for medicinal chemistry exploration, potentially enhancing the anticancer properties of cepafungin I (Amatuni et al., 2020).

Biosynthetic Pathways

The isolation of cepafungins from Pseudomonas species and their biosynthesis have been studied to understand the production of these antibiotics. Such research is crucial for comprehending the natural synthesis pathways, which can be beneficial for large-scale production and potential drug development (Shoji et al., 1990).

Bioactivity of Cepafungin Analogs

Studies on glidobactin-like natural products, including cepafungin I, have shown their strong inhibitory effect on the proteasome, making them promising candidates for anticancer drug development. The understanding of their chemical diversity and bioactivity forms the basis for creating new analogs with optimized properties for potential therapeutic use (Zhao et al., 2021).

properties

CAS RN

130743-08-7

Product Name

Cepafungin I

Molecular Formula

C28H46N4O6

Molecular Weight

534.7 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide

InChI

InChI=1S/C28H46N4O6/c1-19(2)12-10-8-6-5-7-9-11-13-25(36)32-26(21(4)33)28(38)31-23-18-22(34)16-17-29-24(35)15-14-20(3)30-27(23)37/h7,9,11,13-15,19-23,26,33-34H,5-6,8,10,12,16-18H2,1-4H3,(H,29,35)(H,30,37)(H,31,38)(H,32,36)/b9-7+,13-11+,15-14-/t20-,21+,22-,23-,26-/m0/s1

InChI Key

SVHNVAFCZJDSIW-VBFMYEFXSA-N

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)/C=C/C=C/CCCCCC(C)C)O

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=CCCCCCC(C)C)O

synonyms

Cepafungin I

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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